molecular formula C8H8N2O2 B1486353 6-(2-Hydroxyethoxy)nicotinonitrile CAS No. 1019568-11-6

6-(2-Hydroxyethoxy)nicotinonitrile

Cat. No.: B1486353
CAS No.: 1019568-11-6
M. Wt: 164.16 g/mol
InChI Key: MRTSLPWGKINQPF-UHFFFAOYSA-N
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Description

Overview of Nicotinonitrile Heterocycles in Contemporary Chemical Synthesis

Nicotinonitrile, or 3-cyanopyridine, and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in modern chemistry. researchgate.net The pyridine (B92270) ring system is a fundamental motif found in numerous natural products, including nicotinic acid and vitamin B6. researchgate.netekb.eg In synthetic chemistry, the nitrile group of nicotinonitrile provides a versatile handle for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures. orgsyn.org The inherent reactivity of the pyridine ring, coupled with the electron-withdrawing nature of the nitrile, makes nicotinonitrile derivatives valuable intermediates in the synthesis of pharmaceuticals and functional materials. ekb.eg The synthesis of these heterocycles is a topic of significant interest, with numerous methods developed for their preparation. nih.govscispace.comgoogle.com

The applications of nicotinonitrile-based compounds are diverse, spanning medicinal chemistry to materials science. ekb.egekb.eg They serve as key structural components in a variety of biologically active molecules, including those with anticancer, anti-inflammatory, and antimicrobial properties. ekb.egresearchgate.net For instance, several marketed drugs, such as the anticancer agents bosutinib (B1684425) and neratinib, feature a nicotinonitrile core, highlighting the scaffold's importance in drug discovery. researchgate.netekb.eg

Significance of Hydroxyalkoxy Functionalities in Organic Synthesis

The introduction of hydroxyalkoxy groups into organic molecules can profoundly influence their physical, chemical, and biological properties. The hydroxyl group can act as both a hydrogen bond donor and acceptor, which can lead to the formation of intramolecular hydrogen bonds. nih.gov This intramolecular interaction can stabilize certain conformations of a molecule, affecting its reactivity and interaction with biological targets. nih.gov

In organic synthesis, the hydroxyl group is a versatile functional group that can be readily transformed into other functionalities, such as ethers, esters, and halides. This versatility makes hydroxyalkoxy-substituted compounds valuable intermediates for the synthesis of a wide range of more complex molecules. mdpi.com The presence of both a hydroxyl and an ether linkage in a hydroxyalkoxy group provides two sites for potential modification, further expanding its synthetic utility. nih.gov The alkoxy portion can also modulate the lipophilicity of a molecule, which is a critical parameter in drug design.

Research Landscape of 6-(2-Hydroxyethoxy)nicotinonitrile and Related Derivatives

The specific compound, this compound, has been a subject of interest in medicinal chemistry research. Its synthesis and potential applications have been explored in the context of developing novel therapeutic agents. For example, a related compound, N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, has been investigated as a selective RAF inhibitor for targeting RAS mutant cancers. nih.gov This highlights the potential of the 2-hydroxyethoxy-substituted pyridine scaffold in the design of kinase inhibitors.

Research into related nicotinonitrile derivatives has also been active. For instance, studies on 2-amino-4,6-diphenylnicotinonitriles have revealed their potential as cytotoxic agents against breast cancer cell lines and as fluorescent sensors. mdpi.com The synthesis of various substituted nicotinonitriles has been a focus of many research groups, with an emphasis on creating libraries of compounds for biological screening. nih.govresearchgate.net

Scope and Objectives of the Research Outline

This article aims to provide a focused and detailed examination of the chemical compound this compound. The primary objective is to present a comprehensive overview of its synthesis and chemical properties based on available scientific literature. The discussion will be strictly limited to the chemical aspects of the molecule and will not include any information regarding its dosage, administration, or safety profiles. A key component of this article will be the inclusion of data tables to summarize important chemical information and research findings in a clear and accessible format.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1019568-11-6

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

6-(2-hydroxyethoxy)pyridine-3-carbonitrile

InChI

InChI=1S/C8H8N2O2/c9-5-7-1-2-8(10-6-7)12-4-3-11/h1-2,6,11H,3-4H2

InChI Key

MRTSLPWGKINQPF-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1C#N)OCCO

Canonical SMILES

C1=CC(=NC=C1C#N)OCCO

Origin of Product

United States

Advanced Synthetic Methodologies for 6 2 Hydroxyethoxy Nicotinonitrile and Its Analogues

Strategic Approaches to Nicotinonitrile Core Construction

The formation of the central nicotinonitrile scaffold is a critical step that can be achieved through various synthetic strategies, prominently featuring multicomponent reactions and classical cyclization methods.

Multicomponent Reaction Protocols for Nicotinonitrile Formation

Multicomponent reactions (MCRs) offer a highly efficient route to complex molecules like nicotinonitriles in a single step from three or more starting materials. nih.govbohrium.com These reactions are advantageous due to their high atom economy, reduced number of purification steps, and potential for creating diverse molecular libraries. bohrium.com

A common and effective MCR for synthesizing substituted pyridines is the Hantzsch pyridine (B92270) synthesis. bohrium.comyoutube.com A modified approach to this reaction can be used to generate the nicotinonitrile core. For instance, a one-pot, four-component reaction involving an aldehyde, a ketone or acetophenone (B1666503) derivative, ethyl cyanoacetate, and ammonium (B1175870) acetate (B1210297) can yield highly functionalized pyridinones, which are precursors to nicotinonitriles. nih.gov The reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, various acetophenones, and ammonium acetate under microwave irradiation has been shown to produce pyridine derivatives in excellent yields (82–94%) within minutes. nih.gov

Another powerful MCR involves the condensation of an aromatic aldehyde, an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate, a ketone, and a nitrogen source such as ammonium acetate. researchgate.net A five-component method involving an aromatic aldehyde, ethyl acetoacetate, 2-cyanothioacetamide, piperidine, and methyl iodide proceeds rapidly under mild conditions to afford nicotinonitrile derivatives in high yields (75-96%). researchgate.net

The following table summarizes representative multicomponent reactions for the synthesis of nicotinonitrile precursors.

Reactant 1Reactant 2Reactant 3Reactant 4Product TypeReference
Aromatic AldehydeAcetophenoneCyanothioacetamideAlkylating AgentSubstituted Nicotinonitrile/Thienopyridine researchgate.net
Aldehydeβ-Ketoester (2 equiv.)Ammonia (B1221849)Dihydropyridine youtube.com
p-Formylphenyl-4-toluenesulfonateEthyl CyanoacetateAcetophenone DerivativeAmmonium AcetateSubstituted Pyridinone nih.gov
IsatinMalononitrile3-Aminopyrazole-Benzo[c]pyrazolo researchgate.netrasayanjournal.co.innaphthyridine nih.gov

Cyclization Reactions for Pyridine Ring Synthesis

Classical cyclization reactions remain a cornerstone for the synthesis of the pyridine ring. These methods typically involve the condensation of open-chain precursors to form the heterocyclic system.

A prevalent method involves the reaction of α,β-unsaturated ketones (enones) with a source of nitrogen and a suitable carbon fragment. For example, an enone can be treated with a methylated nitrile and then cyclized with hydrogen chloride to form the pyridine ring. youtube.com Similarly, condensation of an enone with an enamine, followed by cyclization with ammonium acetate, can yield a substituted pyridine. youtube.com

The Guareschi-Thorpe synthesis is another classic method where two molecules of an aldehyde condense with a keto-ester in the presence of ammonia to give a substituted pyridine. youtube.com Additionally, the Krohnke pyridine synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds to produce 2,4,6-trisubstituted pyridines. youtube.com

More recent developments include metal-catalyzed annulation reactions. A copper(II)-catalyzed reaction of α,β-unsaturated ketoxime acetates with 3-formylchromones has been developed to construct functionalized 2,4-diarylpyridines through a cascade of reactions including Michael addition, cyclization, and aromatization. rsc.org

Introduction of Hydroxyethoxy Moieties

Once the nicotinonitrile core is established, the 2-hydroxyethoxy group is introduced. This is typically achieved via O-alkylation of a 6-hydroxynicotinonitrile (B1311003) precursor, requiring careful control of regioselectivity.

O-Alkylation Reactions with Hydroxyethoxy Precursors

The most direct method for introducing the hydroxyethoxy group is the Williamson ether synthesis, which involves the O-alkylation of 6-hydroxynicotinonitrile. The reaction is typically carried out by deprotonating the hydroxyl group with a suitable base to form a pyridoxide anion, which then acts as a nucleophile.

The choice of the alkylating agent is crucial. Common precursors for the hydroxyethoxy group include:

2-Haloethanols: Reagents like 2-chloroethanol (B45725) or 2-bromoethanol (B42945) can be used. The reaction is typically performed in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like DMF or acetonitrile.

Ethylene (B1197577) oxide: This highly reactive electrophile can directly react with the pyridoxide. The reaction needs to be carefully controlled to prevent polymerization.

Protected Ethylene Glycol Derivatives: To avoid side reactions with the free hydroxyl group of the alkylating agent, a protected version such as 2-(benzyloxy)ethyl bromide can be used, followed by a deprotection step to reveal the hydroxyl group.

The table below outlines common conditions for O-alkylation.

Hydroxy-precursorAlkylating AgentBaseSolventProduct
6-Hydroxynicotinonitrile2-ChloroethanolK₂CO₃DMF6-(2-Hydroxyethoxy)nicotinonitrile
6-HydroxynicotinonitrileEthylene OxideNaHTHFThis compound
6-Hydroxynicotinonitrile2-(Benzyloxy)ethyl bromideK₂CO₃Acetonitrile6-(2-(Benzyloxy)ethoxy)nicotinonitrile

Regioselective Functionalization Strategies

Achieving regioselectivity, i.e., ensuring the hydroxyethoxy group attaches specifically at the C6 position, is paramount. The synthetic strategy often begins with a precursor where the C6 position is primed for substitution.

A common approach is to start with 6-chloronicotinonitrile . The chlorine atom at the C6 position of the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). Reacting 6-chloronicotinonitrile with the sodium salt of ethylene glycol (sodium 2-hydroxyethoxide) in a suitable solvent like DMF or DMSO would lead to the desired product. The nucleophile selectively displaces the chloride ion to form the corresponding ether.

Alternatively, if starting from a dihydroxypyridine, regioselectivity can be challenging. The relative acidity of the hydroxyl groups and the reaction conditions can influence the site of alkylation. In many cases, a mixture of isomers may be formed, requiring chromatographic separation. To circumvent this, one of the hydroxyl groups can be protected, allowing for selective alkylation of the other, followed by deprotection.

Strategies involving remote C-H functionalization are also emerging, which can offer novel pathways to regioselectively introduce functional groups, although their application to this specific synthesis is still an area of active research. rsc.org

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. nih.govresearchgate.net The synthesis of this compound and its analogues can be made more sustainable through several approaches.

Multicomponent Reactions: As discussed, MCRs are inherently green as they often proceed in one pot, reducing solvent waste, energy consumption, and purification steps. researchgate.netrasayanjournal.co.in They exhibit high atom economy, converting most of the atoms from the reactants into the final product.

Catalysis: The use of catalysts, especially recyclable or non-toxic ones, is a cornerstone of green chemistry. biosynce.com For the cyclization step, employing catalysts like copper(II) or iron salts can be more environmentally benign than stoichiometric reagents. rsc.org In the O-alkylation step, phase-transfer catalysts can enhance reaction rates and allow for the use of less hazardous solvent systems.

Alternative Energy Sources: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in the formation of pyridine rings, as seen in some MCR protocols. nih.gov This leads to significant energy savings compared to conventional heating methods.

Green Solvents: Whenever possible, hazardous organic solvents should be replaced with greener alternatives. For some pyridine syntheses, water or ethanol (B145695) can be used as the reaction medium. nih.gov Solvent-free reaction conditions are an even more sustainable option, where the reactants are mixed and heated without any solvent.

Atom Economy: The choice of reagents should maximize atom economy. For instance, in the introduction of the hydroxyethoxy group, using ethylene oxide directly is more atom-economical than using a haloethanol, as the only byproduct is the conjugate acid of the base used.

By integrating these principles, the synthesis of this compound can be performed in a more efficient, cost-effective, and environmentally responsible manner.

Catalytic Systems for Sustainable Synthesis (e.g., Metal-Organic Frameworks)

Metal-Organic Frameworks (MOFs) have emerged as a promising class of porous crystalline materials for catalytic applications. Their high surface area, tunable porosity, and the presence of catalytically active metal nodes and organic linkers make them ideal candidates for facilitating a variety of organic transformations, including the synthesis of nicotinonitrile derivatives.

Recent research has highlighted the use of nanomagnetic MOFs in the green synthesis of a wide range of nicotinonitrile derivatives. unimi.itmdpi.com For instance, a novel nanomagnetic metal-organic framework, Fe3O4@MIL-53(Al)-N(CH2PO3)2, has been successfully synthesized and employed as a recyclable catalyst. unimi.itmdpi.com This catalyst has demonstrated high efficiency in the four-component reaction of aldehydes, acetophenones, malononitrile, and ammonium acetate to produce various nicotinonitrile derivatives. unimi.itmdpi.com The key advantages of such a system include high yields, short reaction times, and the ease of catalyst separation from the reaction mixture using an external magnet, which allows for its reuse in multiple reaction cycles. unimi.itmdpi.com

While a direct application for the synthesis of this compound is yet to be reported, the versatility of MOF-catalyzed reactions suggests a strong potential for its application. The general synthetic route to nicotinonitriles often involves the condensation of an aldehyde, a ketone, and a nitrile source. By employing a precursor such as 2-(2-hydroxyethoxy)acetaldehyde (B99154) or a related functionalized starting material, the synthesis of the target compound could be achieved using these advanced catalytic systems. The functional group tolerance of many MOF catalysts is a significant advantage in this context.

Table 1: Examples of MOF-catalyzed Synthesis of Nicotinonitrile Derivatives

CatalystReactantsProduct ScopeKey Advantages
Fe3O4@MIL-53(Al)-N(CH2PO3)2Aldehydes, Acetophenones, Malononitrile, Ammonium AcetateWide range of substituted nicotinonitrilesHigh yields, short reaction times, magnetic recyclability, solvent-free conditions. unimi.itmdpi.com
MIL-53(Al)-NH2Not specified for nicotinonitriles directly, but used as a precursor for functionalized MOFs.Precursor for more complex catalysts.Electrochemical synthesis method, well-defined structure.

Solvent-Free or Environmentally Benign Reaction Conditions

The use of volatile and often toxic organic solvents is a major contributor to the environmental impact of chemical synthesis. Consequently, the development of solvent-free or environmentally benign reaction conditions is a cornerstone of green chemistry.

Many of the MOF-catalyzed syntheses of nicotinonitriles are performed under solvent-free conditions. unimi.itmdpi.com Heating the neat reaction mixture in the presence of the catalyst is often sufficient to drive the reaction to completion, leading to a significant reduction in waste and simplifying product isolation. This approach not only aligns with the principles of green chemistry but can also lead to higher reaction concentrations and, in some cases, improved reaction rates.

Beyond solvent-free approaches, the use of greener solvents is also being explored. Cyrene™, a bio-based solvent derived from cellulose, has been investigated as a sustainable alternative to traditional polar aprotic solvents like DMF and NMP for nucleophilic aromatic substitution reactions on nicotinic esters. researchgate.net While challenges such as base-induced polymerization of Cyrene™ exist, strategies involving very short reaction times have been developed to overcome these limitations, enabling the synthesis of a library of nicotinic esters in good to excellent yields. researchgate.net The principles demonstrated in these studies could potentially be adapted for the synthesis of this compound, for instance, through the nucleophilic substitution of a 6-halonicotinonitrile with ethylene glycol in the presence of a suitable base and a green solvent.

Modern Synthetic Techniques for Enhanced Efficiency

To further improve the efficiency and sustainability of nicotinonitrile synthesis, modern techniques such as microwave-assisted organic synthesis (MAOS) and flow chemistry are being increasingly adopted.

Microwave-Assisted Organic Synthesis (MAOS) in Nicotinonitrile Chemistry

Microwave irradiation has become a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. jocpr.com The ability of microwaves to directly and efficiently heat the reaction mixture results in rapid energy transfer and can facilitate reactions that are sluggish or inefficient under classical conditions.

The synthesis of various heterocyclic compounds, including nicotinonitrile derivatives, has been successfully achieved using microwave assistance. researchgate.netnih.gov For example, the one-pot synthesis of nicotinonitrile and/or arene-linked bis(chromene-thiazoles) has been reported under microwave irradiation, affording the desired products in high yields within 40-90 minutes. researchgate.net Another study describes a novel method for the synthesis of nicotinonitrile and diazepin derivatives under microwave irradiation. ejcmpr.com

For the synthesis of this compound, a potential microwave-assisted approach could involve the reaction of a suitable 6-chloronicotinonitrile with ethylene glycol in the presence of a base. The use of microwave heating would be expected to significantly accelerate this substitution reaction.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Nicotinonitrile Derivatives

Reaction TypeConventional Method (Time)Microwave-Assisted Method (Time)Yield ImprovementReference
Synthesis of bis(chromene-thiazoles)Not specified40-90 minHigh yields (84-95%) researchgate.net
Synthesis of quinazolinone derivativesLengthy and tedious30-45 minModerate yields, cleaner reaction researchgate.net

Flow Chemistry Approaches to Nicotinonitrile Derivatives

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for straightforward automation and scalability. rsc.orgbeilstein-journals.org These features make it a highly attractive technology for the synthesis of fine chemicals and pharmaceuticals.

While specific examples of the synthesis of this compound using flow chemistry are not yet prevalent in the literature, the general principles of flow synthesis are readily applicable to nicotinonitrile chemistry. For instance, a cyanide-free synthesis of aryl nitriles has been reported using a continuous flow process, demonstrating the potential for safer and more efficient nitrile synthesis. rsc.org Furthermore, the Bohlmann–Rahtz pyridine synthesis has been successfully adapted to a continuous flow microwave reactor, allowing for the one-step synthesis of trisubstituted pyridines. beilstein-journals.org

A hypothetical flow process for the synthesis of this compound could involve pumping a solution of 6-halonicotinonitrile and ethylene glycol with a base through a heated reactor coil. The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors could lead to optimized yields and purity of the desired product. The integration of in-line purification techniques could further streamline the process, enabling a continuous production of the target molecule.

Comprehensive Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed NMR data is fundamental for the unambiguous structural elucidation of organic molecules. The analysis would typically involve the use of 1D and 2D NMR techniques to map out the carbon-hydrogen framework and establish through-bond and through-space correlations.

¹H NMR spectroscopy would provide information on the chemical environment of the protons, their multiplicities, and integrations. For 6-(2-Hydroxyethoxy)nicotinonitrile, specific chemical shifts for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the 2-hydroxyethoxy group would be expected. Similarly, ¹³C NMR spectroscopy would reveal the number of unique carbon atoms and their chemical environments, including the characteristic shifts for the nitrile carbon, the carbons of the pyridine ring, and the ethoxy group.

To confirm the connectivity of the atoms, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, for instance, between the protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the attachment of the 2-hydroxyethoxy group to the C6 position of the nicotinonitrile ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the flexible 2-hydroxyethoxy side chain.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

HRMS would be used to determine the accurate mass of the molecular ion of this compound with high precision. This would allow for the unambiguous confirmation of its elemental formula, C8H8N2O2.

Tandem MS (MS/MS) experiments would involve the isolation and fragmentation of the molecular ion. The resulting fragmentation pattern would provide valuable structural information, for example, by showing the loss of the hydroxyethyl (B10761427) group or other characteristic fragments of the nicotinonitrile core.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for:

The C≡N (nitrile) stretching vibration.

The O-H (hydroxyl) stretching vibration of the alcohol group.

The C-O (ether and alcohol) stretching vibrations.

The C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule.

The vibrations of the pyridine ring.

In the absence of specific published data for this compound, a detailed and accurate presentation of its spectroscopic and structural characteristics is not possible at this time. The scientific community awaits future research that may include the synthesis and comprehensive analysis of this compound.

X-ray Crystallography for Solid-State Molecular Architecture Elucidation

A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies detailing the single-crystal X-ray diffraction analysis of this compound. Consequently, experimentally determined data regarding its crystal structure, conformational analysis, and intermolecular packing arrangement are not publicly available at this time.

While the principles of X-ray crystallography are well-established for elucidating the three-dimensional atomic arrangement of crystalline solids, the absence of a published crystal structure for this particular compound prevents a detailed discussion of its specific solid-state architecture. Such an analysis would typically provide precise measurements of bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation.

Crystal Structure Determination and Conformational Analysis

The determination of a crystal structure through X-ray crystallography involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is dependent on the arrangement of atoms within the crystal lattice. The data obtained from this experiment would allow for the determination of the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the set of symmetry operations that describe the crystal's symmetry).

Once the diffraction data is processed and the structure is solved, a detailed conformational analysis of this compound could be performed. This would involve examining the torsion angles within the molecule, particularly around the flexible ethoxy side chain and its connection to the nicotinonitrile core. This analysis would reveal the preferred spatial orientation of the hydroxyethoxy group relative to the pyridine ring in the solid state.

Intermolecular Interactions and Packing Arrangements

In the absence of experimental data, a speculative analysis of the potential intermolecular interactions that might govern the crystal packing of this compound can be made based on its functional groups. The molecule possesses a hydroxyl group (-OH), which is a strong hydrogen bond donor, and a nitrile group (-C≡N) and the nitrogen atom of the pyridine ring, which can act as hydrogen bond acceptors.

Chemical Reactivity and Derivatization Pathways of 6 2 Hydroxyethoxy Nicotinonitrile

Transformations of the Hydroxyethoxy Group

The hydroxyethoxy substituent attached to the C6 position of the pyridine (B92270) ring offers a primary alcohol functionality, which is amenable to a variety of common organic transformations.

Esterification and Etherification Reactions

The primary hydroxyl group of 6-(2-Hydroxyethoxy)nicotinonitrile can readily undergo esterification with various acylating agents. For instance, reaction with acyl chlorides or acid anhydrides in the presence of a base or an acylation catalyst leads to the formation of the corresponding esters. docbrown.infosavemyexams.comchemguide.co.uklibretexts.org This reaction proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon of the acylating agent. docbrown.info

Table 1: Examples of Esterification Reactions of Alcohols

AlcoholAcylating AgentProductReaction ConditionsReference(s)
Ethanol (B145695)Ethanoyl chlorideEthyl ethanoateRoom temperature chemguide.co.uklibretexts.org
General AlcoholAcyl chlorideEsterVaries docbrown.infosavemyexams.com
General AlcoholAcid anhydrideEsterWarming may be required chemguide.co.uk

Similarly, the hydroxyl group can be converted into an ether through Williamson ether synthesis. wikipedia.orglscollege.ac.inkhanacademy.orgpw.livebyjus.com This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. wikipedia.orglscollege.ac.in

Table 2: General Williamson Ether Synthesis

AlcoholBaseAlkylating AgentProductMechanismReference(s)
General AlcoholStrong Base (e.g., NaH)Primary Alkyl HalideEtherSN2 wikipedia.orglscollege.ac.in

Oxidation and Reduction Chemistry of the Hydroxyl Functionality

The primary alcohol of the hydroxyethoxy group can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. "Weak" oxidants like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) will typically yield the corresponding aldehyde. In contrast, "strong" oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) will oxidize the primary alcohol all the way to the carboxylic acid. wikipedia.orglibretexts.orgmasterorganicchemistry.comresearchgate.netacsgcipr.org

Table 3: Oxidation of Primary Alcohols

Starting MaterialOxidizing AgentProductReference(s)
Primary AlcoholPCC, DMPAldehyde masterorganicchemistry.com
Primary AlcoholKMnO₄, H₂CrO₄Carboxylic Acid wikipedia.orglibretexts.orgmasterorganicchemistry.com

The reduction of the hydroxyl group to an alkane is a more challenging transformation and typically requires a two-step process. The alcohol is first converted into a good leaving group, such as a tosylate, which can then be reduced by a hydride source like lithium aluminum hydride (LiAlH₄). chem-station.comlibretexts.orgresearchgate.netosti.gov

Reactions Involving the Nicotinonitrile Nitrogen Atom

The nitrogen atom of the pyridine ring in this compound is nucleophilic and can participate in various reactions.

N-Alkylation and N-Acylation Reactions

The pyridine nitrogen can be alkylated using alkyl halides to form quaternary pyridinium salts. researchgate.netnumberanalytics.comnumberanalytics.comresearchgate.net Similarly, N-acylation can be achieved with acyl halides, leading to the formation of N-acylpyridinium salts. umich.eduscripps.eduyoutube.comacs.orgresearchgate.net These pyridinium salts are activated towards nucleophilic attack.

Ring-Nitrogen Participation in Heterocyclic Annulation

The pyridinium ylides formed from N-alkylation can undergo cycloaddition reactions. For example, 1,3-dipolar cycloaddition reactions of pyridinium ylides with various dipolarophiles can lead to the formation of fused heterocyclic systems like indolizines. nih.govclockss.orgacs.orgresearchgate.netacs.org

Reactivity of the Cyano Group

The cyano group at the C3 position of the pyridine ring is a versatile functional group that can undergo a variety of transformations.

The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. byjus.comnumberanalytics.comnumberanalytics.comsparkl.megoogle.comlibretexts.org The reaction proceeds through an amide intermediate.

Reduction of the cyano group can lead to the formation of a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. researchgate.netnih.govacs.orgnih.govthieme-connect.de

Furthermore, the cyano group can participate in intramolecular cyclization reactions, such as the Thorpe-Ziegler reaction, to form new rings. This reaction involves the base-catalyzed self-condensation of nitriles to form an enamine, which can then cyclize. numberanalytics.comwikipedia.orgnumberanalytics.comchem-station.comnih.govnih.gov The cyano group can also act as a dienophile or enophile in cycloaddition reactions, leading to the formation of fused pyridine systems. wikipedia.org

Table 4: Common Reactions of the Cyano Group

Reaction TypeReagents/ConditionsProductReference(s)
HydrolysisH₃O⁺, heat or OH⁻, heatCarboxylic acid numberanalytics.comnumberanalytics.comgoogle.com
ReductionLiAlH₄ or H₂, catalystPrimary amine nih.govacs.orgthieme-connect.de
CycloadditionBase (for Thorpe-Ziegler)Fused heterocycle wikipedia.orgnumberanalytics.com

Hydrolysis and Amidation Pathways

The nitrile functionality and the ether linkage of this compound are susceptible to hydrolysis under appropriate conditions, leading to carboxylic acid and phenol (B47542) derivatives, respectively. Amidation of the nitrile group offers a direct route to corresponding amide structures.

Amidation of the nitrile can also be accomplished through various synthetic methodologies. One common approach involves the partial hydrolysis to the amide as mentioned, or through direct reaction with nucleophiles like amines under specific catalytic conditions. Modern synthetic methods, such as nickel-catalyzed reductive amidation of esters with nitro compounds, highlight the ongoing development in amide synthesis, which could potentially be adapted for derivatives of this compound. googleapis.comrsc.org The formation of amides is a critical transformation in organic synthesis due to the prevalence of the amide bond in biologically active molecules. wikipedia.orgresearchgate.netnih.gov

Nitrile-Based Cycloaddition Reactions

The nitrile group of this compound can participate in cycloaddition reactions, serving as a building block for the synthesis of various heterocyclic systems. These reactions are valuable for the construction of complex molecular architectures.

One of the most significant cycloaddition reactions involving nitriles is the [2+2+2] cycloaddition with alkynes, which provides a direct route to substituted pyridines. nih.govnih.gov This transformation is often catalyzed by transition metals such as cobalt or rhodium. The reaction of a nitrile with two equivalents of an alkyne can lead to the formation of a new pyridine ring, a reaction that is highly valuable in the synthesis of functionalized pyridine derivatives.

Another important class of cycloaddition reactions is the 1,3-dipolar cycloaddition. Nitriles can react with nitrile oxides, which are 1,3-dipoles, to form five-membered heterocycles known as isoxazoles. These reactions are known to be efficient for constructing these heterocyclic rings.

Substituent Effects on Reaction Mechanisms and Selectivity

The reactivity and selectivity of derivatization reactions of this compound are significantly influenced by the electronic and steric properties of its substituents.

Electronic and Steric Influences of Peripheral Substituents

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. The 6-(2-hydroxyethoxy) group, being an alkoxy group, is an electron-donating group through resonance, which can influence the electron density of the pyridine ring. Conversely, the nitrile group at the 3-position is a strong electron-withdrawing group, further modulating the electronic properties of the ring.

These electronic effects play a crucial role in determining the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. For instance, electron-donating groups can activate the ring towards electrophilic attack, while electron-withdrawing groups deactivate it. The interplay of these substituent effects can be quantitatively described by Hammett substituent constants, which correlate reaction rates and equilibrium constants with the electronic properties of substituents.

Steric hindrance from the 2-hydroxyethoxy group can also play a role in directing the approach of reagents, influencing the regioselectivity and stereoselectivity of reactions.

Regioselectivity and Stereoselectivity in Derivatization

Regioselectivity, the preference for reaction at one position over another, is a key consideration in the derivatization of this compound. For example, in electrophilic aromatic substitution reactions, the position of attack will be determined by the combined directing effects of the existing substituents. nih.gov The substitution pattern on the pyridine ring will dictate the most favorable site for reaction.

Stereoselectivity, the preferential formation of one stereoisomer over others, is particularly relevant when the 2-hydroxyethoxy side chain is involved in reactions. The chiral center that can be created at the carbon bearing the hydroxyl group can lead to the formation of enantiomers or diastereomers. The use of chiral catalysts or reagents can be employed to control the stereochemical outcome of such reactions. While specific studies on the stereoselective reactions of this compound are not extensively documented, general principles of asymmetric synthesis would apply.

In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature

A comprehensive review of published scientific literature reveals a notable absence of specific theoretical and computational chemistry studies focused on the compound this compound. Despite the growing use of computational methods in chemical research for predicting molecular structure, reactivity, and behavior, this particular molecule does not appear to have been the subject of detailed investigation using such techniques.

Similarly, the exploration of quantum chemical descriptors, which provide quantitative measures of a molecule's reactivity, proved fruitless for this specific compound. There is no published data on its electrophilicity, nucleophilicity, chemical hardness or softness, nor on its charge distribution and electrostatic potential maps. These descriptors are fundamental in modern computational chemistry for predicting how a molecule will interact with other chemical species.

Furthermore, no records of Molecular Dynamics (MD) simulations for this compound were found. MD simulations are a powerful tool for exploring the conformational space of a molecule over time, providing insights into its flexibility and intermolecular interactions, particularly in a biological or materials science context.

While computational studies exist for other nicotinonitrile derivatives and for compounds containing a hydroxyethoxy moiety on different molecular scaffolds, the strict focus on this compound as per the query reveals a gap in the current scientific literature. The synthesis and potential applications of this compound may have been reported, but its detailed theoretical characterization appears to be an area that is yet to be explored and published. Therefore, an article detailing the computational and theoretical investigations as outlined cannot be generated at this time.

Computational Chemistry and Theoretical Investigations

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the potential reaction mechanisms involving 6-(2-Hydroxyethoxy)nicotinonitrile. These studies focus on identifying the most energetically favorable pathways for its synthesis and subsequent reactions by calculating the energies of reactants, intermediates, transition states, and products.

One of the core synthetic routes to nicotinonitrile derivatives involves the cyclization of precursors. Computational models can simulate these complex reactions to predict the transition state geometries and activation energies, offering a virtual window into the reaction dynamics. For instance, a hypothetical reaction pathway for the final cyclization step to form the pyridine (B92270) ring of a nicotinonitrile derivative could be modeled. The transition state for such a reaction would likely involve the formation of a key carbon-nitrogen bond, with a specific geometry and energy barrier that dictates the reaction rate.

A common theoretical approach involves optimizing the geometry of all species on the potential energy surface at a specific level of theory, such as B3LYP with a 6-311++G(d,p) basis set. The nature of the stationary points is confirmed by frequency calculations, where a transition state is characterized by a single imaginary frequency.

Table 1: Hypothetical Calculated Activation Energies for a Postulated Reaction Step in the Synthesis of this compound

Reaction StepTransition StateActivation Energy (kcal/mol) in Gas PhaseActivation Energy (kcal/mol) in Solvent (DMSO)
C-N Bond FormationTS125.823.5
DehydrationTS218.216.9

This data is hypothetical and for illustrative purposes.

These theoretical calculations can reveal the influence of various factors, such as solvent effects, on the reaction mechanism. The polarizable continuum model (PCM) is often used to simulate the solvent environment, which can significantly stabilize charged intermediates and transition states, thereby lowering the activation energy as illustrated in the hypothetical data in Table 1.

Furthermore, computational studies can explore various potential side reactions and by-products by comparing the activation barriers of competing pathways. This predictive capability is invaluable for optimizing reaction conditions to favor the formation of the desired product, this compound.

Spectroscopic Property Prediction through Computational Methods

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which is essential for their characterization. DFT calculations can provide theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts, as well as Infrared (IR) vibrational frequencies. researchgate.net

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. researchgate.net By optimizing the molecular geometry of this compound and then performing GIAO calculations, a theoretical NMR spectrum can be generated. These predicted spectra are then compared with experimental data to confirm the molecular structure. The accuracy of these predictions has been shown to be quite high, often with good correlation between calculated and experimental values. researchgate.net

Table 2: Hypothetical Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Experimental ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)
H2 (Pyridine)8.658.62C2 (Pyridine)151.2
H4 (Pyridine)7.987.95C3 (Pyridine)108.5
H5 (Pyridine)7.257.21C4 (Pyridine)140.1
O-CH₂4.454.42C5 (Pyridine)118.9
CH₂-OH3.853.81C6 (Pyridine)162.4
OH4.90 (broad)4.88 (broad)CN117.3
O-CH₂69.8
CH₂-OH60.5

This data is hypothetical and for illustrative purposes.

Similarly, theoretical IR spectra can be calculated by performing frequency analysis on the optimized geometry. The calculated vibrational frequencies correspond to the stretching, bending, and torsional modes of the molecule's functional groups. These frequencies are often scaled by an empirical factor to better match experimental spectra, accounting for anharmonicity and other method-inherent approximations. researchgate.net

Table 3: Hypothetical Predicted vs. Experimental IR Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)
O-H Stretch34503445
C-H Stretch (Aromatic)30803075
C-H Stretch (Aliphatic)2950, 28802948, 2875
C≡N Stretch22302228
C=C, C=N Stretch (Pyridine Ring)1600, 15701598, 1568
C-O Stretch12501248

This data is hypothetical and for illustrative purposes.

The excellent agreement often observed between predicted and experimental spectroscopic data, as illustrated in the hypothetical tables above, underscores the reliability of computational methods in modern chemical research. These theoretical investigations not only aid in the structural elucidation of new compounds but also provide a deeper understanding of their electronic structure and chemical behavior.

Role As a Chemical Intermediate in Complex Organic Synthesis

Building Block for Advanced Heterocyclic Scaffolds

The reactivity of the nitrile and pyridine (B92270) functionalities, coupled with the synthetic handle provided by the hydroxyethoxy group, makes 6-(2-Hydroxyethoxy)nicotinonitrile a valuable precursor for the synthesis of complex heterocyclic systems.

Synthesis of Fused Pyridine Systems

The nitrile group in this compound is a key functional group for the construction of fused pyridine systems, particularly through intramolecular cyclization reactions. One of the most prominent methods for achieving this is the Thorpe-Ziegler reaction, a base-catalyzed intramolecular condensation of dinitriles to form an enamine, which then tautomerizes to a more stable cyclic ketone after acidic hydrolysis. acs.orgwikipedia.orgwikipedia.org While direct examples utilizing this compound are not extensively documented in readily available literature, the principle of the reaction is broadly applicable to substituted nicotinonitriles.

The general strategy involves the conversion of the hydroxyethoxy group into a second nitrile-containing moiety. This transformation would create a dinitrile precursor amenable to the Thorpe-Ziegler cyclization. The resulting fused ring system, typically a dihydropyridopyridine, can then be further modified or aromatized to yield a variety of bicyclic heterocyclic scaffolds. The literature provides numerous examples of analogous reactions with other substituted nicotinonitriles, leading to the formation of pyrido[2,3-d]pyrimidines and other related fused systems. scinito.aiekb.eg These scaffolds are of significant interest in medicinal chemistry due to their structural resemblance to endogenous purines. ekb.eg

Table 1: Key Reactions for Fused Pyridine Synthesis

Reaction NameDescriptionRelevance to this compound
Thorpe-Ziegler Reaction Base-catalyzed intramolecular condensation of dinitriles to form cyclic ketones. acs.orgwikipedia.orgwikipedia.orgThe nitrile group is a key reactant. The hydroxyethoxy group can be modified to introduce a second nitrile, enabling cyclization.
Dimroth Rearrangement Rearrangement of a pyrimidine (B1678525) ring, often following an initial condensation reaction. ekb.egCan be applied to pyridopyrimidines synthesized from nicotinonitrile precursors to access diverse isomers.

Construction of Polycyclic Aromatic Compounds

While direct evidence for the use of this compound in the synthesis of large polycyclic aromatic hydrocarbons (PAHs) is limited, its pyridine core serves as a potential building block for such structures. The synthesis of PAHs often involves annulation strategies, where smaller aromatic or heterocyclic rings are fused together. rsc.org Palladium-catalyzed cross-coupling reactions, for instance, have been employed to construct PAHs from smaller aromatic fragments. rsc.org

The pyridine ring of this compound could, in principle, be incorporated into a larger polycyclic system through such catalytic methods. The functional groups present on the molecule, particularly after modification, could serve as handles for these coupling reactions. For example, conversion of the hydroxy group to a triflate or a halide would provide a reactive site for cross-coupling. Furthermore, the inherent electronic properties of the pyridine ring can influence the characteristics of the resulting PAH. rsc.org

Precursor in Materials Science Research

The combination of a polar, electron-deficient pyridine ring and a flexible hydroxyethoxy side chain makes this compound an intriguing candidate for the development of novel organic materials with tailored properties.

Development of Novel Organic Dyes and Pigments

Pyridine-containing compounds are known to be integral components of various organic dyes. businesswire.comnih.govgoogle.com The electron-withdrawing nature of the pyridine ring can be utilized to create "push-pull" systems, where the pyridine acts as the electron-accepting (pull) part of the chromophore. The hydroxyethoxy group offers a convenient point for modification, allowing for the attachment of electron-donating (push) groups, thereby tuning the electronic and, consequently, the optical properties of the molecule.

The synthesis of azo dyes, for example, often involves the diazotization of an aromatic amine and subsequent coupling with an electron-rich coupling component. nih.gov While this compound itself is not an amine, it can be chemically transformed into derivatives suitable for dye synthesis. The resulting dyes could exhibit interesting solvatochromic properties, where their color changes depending on the polarity of the solvent, a desirable feature for certain sensor applications.

Exploration in Electrical and Optical Materials Research

The electronic properties of pyridine and its derivatives make them attractive components for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). acs.orgrsc.orgresearchgate.net The incorporation of pyridine units into conjugated systems can influence the material's charge transport characteristics and photophysical properties. acs.org

The this compound scaffold could be utilized to synthesize hole-transporting or electron-transporting materials. The pyridine core can be functionalized to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in electronic devices. acs.org The hydroxyethoxy group provides a site for attaching other functional units or for polymerization to create larger, more complex material architectures. Theoretical studies on pyridine-containing systems have shown that modifications to the pyridine ring can significantly impact the electronic and optical properties of the resulting materials. rsc.orgresearchgate.net

Applications in Advanced Analytical Chemistry Methodologies

While specific applications of this compound in this field are not widely reported, the broader class of pyridine derivatives is used in various analytical methods. For instance, pyridine-based ligands are employed in the development of selective electrodes for the detection of metal ions. The ability to functionalize the hydroxyethoxy group allows for the tailoring of the molecule's selectivity and sensitivity towards specific analytes. Furthermore, the chromophoric or fluorogenic properties that can be imparted to derivatives of this compound could be exploited for the development of new colorimetric or fluorescent probes for chemical sensing.

Synthesis of Chemosensors and Molecular Probes (Non-Biological Sensing)

Chemosensors are molecules designed to bind selectively to a specific analyte and produce a detectable signal, such as a change in color or fluorescence. nih.gov Molecular probes are a similar class of compounds that can be used to detect and visualize specific molecules in various environments. google.com The structural framework of this compound provides an excellent scaffold for the development of such sensory molecules for non-biological applications, for instance, in environmental monitoring or industrial process control.

The synthesis of chemosensors from pyridine-based precursors is a well-established strategy. nih.govmdpi.comnih.gov The pyridine ring itself can act as a signaling unit due to its electronic properties, while the substituents on the ring can be modified to create a specific binding site for the target analyte. In the case of this compound, the 2-hydroxyethoxy side chain is a prime site for functionalization. The terminal hydroxyl group can be readily converted into a variety of other functional groups, allowing for the attachment of a receptor moiety designed to bind to a specific non-biological analyte, such as a metal ion or a small organic molecule.

For example, the hydroxyl group can be etherified or esterified to introduce a crown ether-like structure, which is known to selectively bind to various metal cations. The binding of a metal ion to this receptor would perturb the electronic structure of the nicotinonitrile core, leading to a change in its fluorescence or absorption spectrum, thus signaling the presence of the analyte.

Table 1: Potential Functionalization Reactions of this compound for Chemosensor Synthesis

Reaction TypeReagentResulting Functional GroupPotential Analyte
EtherificationChloroacetyl chloride, followed by reaction with a polyamineAza-crown etherTransition metal ions (e.g., Cu²⁺, Ni²⁺)
EsterificationBromoacetic acid, followed by reaction with a thiolThioether-containing esterHeavy metal ions (e.g., Hg²⁺, Pb²⁺)
Williamson Ether SynthesisPropargyl bromideAlkyneAnions (via click chemistry with an azide-functionalized receptor)

The nitrile group of this compound can also play a role in the signaling mechanism of the chemosensor. It is an electron-withdrawing group that can influence the photophysical properties of the pyridine ring. Upon analyte binding to the receptor part of the molecule, the resulting conformational and electronic changes can be transmitted to the nitrile group, further modulating the optical signal.

Derivatization for Chromatographic or Spectrometric Detection

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for analysis by a particular technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The primary goals of derivatization are to increase volatility for GC analysis, to enhance detectability by introducing a chromophore or fluorophore for UV or fluorescence detection in HPLC, or to improve ionization efficiency for mass spectrometry (MS). google.com

The 2-hydroxyethoxy group of this compound makes it an ideal candidate for derivatization, particularly for chromatographic analyses. While the compound itself may be amenable to direct analysis, derivatization can significantly improve the sensitivity and selectivity of its detection, especially when present at low concentrations in complex matrices.

For GC analysis, the volatility of this compound can be increased by converting the polar hydroxyl group into a less polar ether or ester. A common derivatization reaction for hydroxyl groups is silylation, where a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. google.com This transformation reduces the polarity and increases the volatility of the molecule, leading to improved peak shape and shorter retention times in GC.

For HPLC analysis, derivatization is often employed to introduce a strongly UV-absorbing or fluorescent tag to the molecule, thereby enhancing its detectability. The hydroxyl group of this compound can be reacted with a variety of derivatizing agents to achieve this. For instance, reaction with dansyl chloride would introduce a highly fluorescent dansyl group, allowing for sensitive fluorescence detection. Similarly, reaction with a reagent containing a nitroaromatic group, such as 2,4-dinitrofluorobenzene (DNFB), would yield a derivative with strong UV absorbance.

Table 2: Common Derivatization Reactions for the Hydroxyl Group of this compound

Analytical TechniqueDerivatization ReagentResulting DerivativePurpose of Derivatization
Gas Chromatography (GC)N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl (TMS) etherIncrease volatility, improve peak shape
High-Performance Liquid Chromatography (HPLC) with UV Detection2,4-Dinitrofluorobenzene (DNFB)Dinitrophenyl (DNP) etherIntroduce a strong chromophore
High-Performance Liquid Chromatography (HPLC) with Fluorescence DetectionDansyl chlorideDansyl etherIntroduce a fluorescent tag for high sensitivity
Liquid Chromatography-Mass Spectrometry (LC-MS)Acetic anhydrideAcetyl esterImprove chromatographic separation and potentially alter fragmentation patterns

The choice of derivatization reagent and reaction conditions depends on the specific analytical requirements, such as the desired level of sensitivity and the nature of the sample matrix. The ability to easily derivatize the hydroxyl group significantly expands the analytical options for the detection and quantification of this compound and its metabolites or related compounds in various samples.

This compound stands out as a highly functionalized pyridine derivative with significant potential as a chemical intermediate in specialized areas of organic synthesis. Its utility in the construction of non-biological chemosensors and molecular probes is underscored by the strategic placement of its reactive functional groups, which allow for the modular assembly of receptor-transducer systems. Furthermore, the presence of the hydroxyethoxy side chain provides a convenient handle for chemical derivatization, a crucial step for enhancing its detectability in modern chromatographic and spectrometric techniques. While specific, widespread applications may still be emerging, the fundamental chemical reactivity of this compound firmly establishes its role as a valuable building block for the creation of complex and functional organic molecules.

Emerging Research Directions and Future Perspectives

Novel Synthetic Routes to Diversely Functionalized Nicotinonitrile Derivatives

The synthesis of nicotinonitrile derivatives is a well-established field, but the demand for more efficient, selective, and sustainable methods continues to drive innovation. Traditional methods for preparing nicotinonitrile itself include the dehydration of nicotinamide (B372718) or the reaction of nicotinic acid with ammonia (B1221849) over a catalyst. orgsyn.org However, the introduction of diverse functional groups, such as the 2-hydroxyethoxy group in 6-(2-Hydroxyethoxy)nicotinonitrile, requires more sophisticated synthetic strategies.

Recent research has focused on developing novel synthetic routes that allow for the precise and versatile functionalization of the pyridine (B92270) ring. One promising approach involves the use of cross-coupling reactions, which enable the introduction of a wide variety of substituents onto the nicotinonitrile scaffold. For example, palladium-catalyzed cross-coupling reactions have been successfully employed to synthesize a range of 4-aryl- and 6-substituted nicotinonitrile derivatives. eurjchem.comsciencepub.net These methods offer high yields and broad substrate scope, making them ideal for the synthesis of complex molecules like this compound.

Another area of active research is the development of one-pot multicomponent reactions. These reactions, in which multiple starting materials are combined in a single reaction vessel to form a complex product, offer significant advantages in terms of efficiency and atom economy. nih.gov The synthesis of highly substituted nicotinonitrile derivatives has been achieved through such methods, often using simple and readily available starting materials. nih.gov The application of these strategies to the synthesis of this compound could provide a more streamlined and cost-effective route to this important compound.

Exploration of Unconventional Reactivity and Reaction Pathways

The unique electronic properties of the nicotinonitrile scaffold, arising from the interplay between the electron-withdrawing nitrile group and the pyridine ring, give rise to a rich and varied reactivity. While the classical reactions of nitriles and pyridines are well-documented, researchers are increasingly exploring unconventional reaction pathways to access novel chemical space.

One area of interest is the activation of C-H bonds, which allows for the direct functionalization of the pyridine ring without the need for pre-installed activating groups. This approach, which often utilizes transition metal catalysis, offers a more atom-economical and environmentally friendly alternative to traditional methods. The development of C-H activation strategies for the nicotinonitrile core could open up new avenues for the synthesis of diversely functionalized derivatives, including those with complex side chains like the 2-hydroxyethoxy group.

Furthermore, the nitrile group itself can participate in a variety of unconventional transformations. For instance, recent studies have explored the use of nitrile groups as directing groups in transition metal-catalyzed reactions, enabling the selective functionalization of specific positions on the pyridine ring. The application of such strategies to this compound could provide a powerful tool for the synthesis of novel analogs with tailored properties.

Advanced In Situ Spectroscopic Studies of Reaction Dynamics

A deep understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. Traditional methods for studying reaction mechanisms often rely on the analysis of isolated intermediates and final products, which can provide an incomplete picture of the reaction pathway. Advanced in situ spectroscopic techniques, on the other hand, allow for the real-time monitoring of reacting systems, providing a wealth of information about the transient species and dynamic processes that govern the course of a reaction. oxinst.comrsc.orgyoutube.com

Several in situ spectroscopic techniques are particularly well-suited for studying the synthesis and reactions of nicotinonitrile derivatives. For example, in situ infrared (IR) spectroscopy can be used to monitor the formation and consumption of key functional groups, such as the nitrile and hydroxyl groups in this compound, providing valuable insights into the kinetics and mechanism of a reaction. youtube.com Similarly, in situ nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information about the species present in a reacting mixture, allowing for the identification of transient intermediates and the elucidation of complex reaction pathways. oxinst.com

The application of these advanced analytical techniques to the study of this compound and its derivatives will undoubtedly lead to a deeper understanding of their reactivity and pave the way for the development of more efficient and selective synthetic methods. annualreviews.orglu.se

Machine Learning and AI in Predicting Reactivity and Designing New Syntheses

Integration with Supramolecular Chemistry for Self-Assembly Research

The pyridine ring in this compound makes it an excellent building block for the construction of supramolecular assemblies. The nitrogen atom of the pyridine ring can coordinate to metal ions, while the hydroxyl group can participate in hydrogen bonding interactions. scilit.comrsc.orgrsc.orgchimia.choup.com This combination of functional groups allows for the formation of a wide variety of well-defined supramolecular architectures, such as macrocycles, cages, and polymers. scilit.comrsc.orgoup.com

The self-assembly of these supramolecular structures is driven by a delicate balance of non-covalent interactions, including metal-ligand coordination, hydrogen bonding, and π-π stacking. By carefully tuning the structure of the nicotinonitrile building block and the reaction conditions, it is possible to control the size, shape, and properties of the resulting supramolecular assembly.

The integration of this compound and its derivatives into the field of supramolecular chemistry could lead to the development of new materials with a wide range of applications, including catalysis, sensing, and drug delivery. The ability to create complex and functional supramolecular architectures from simple and well-defined building blocks is a testament to the power and versatility of this exciting area of research.

Q & A

Basic Research Questions

Q. What are the key considerations for handling 6-(2-Hydroxyethoxy)nicotinonitrile in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use NIOSH/CEN-certified respirators (e.g., P95 or OV/AG/P99 filters) for aerosol protection and full-body chemical-resistant suits to minimize dermal exposure .
  • Environmental Controls : Prevent drainage contamination due to potential acute toxicity (LC50 data pending). Implement fume hoods and secondary containment for spills .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water; for eye exposure, rinse ≥15 minutes. Consult medical professionals immediately .

Q. What synthetic routes are available for preparing this compound?

  • Methodological Answer :

  • Stepwise Synthesis :
  • Intermediate Formation : React nicotinonitrile derivatives with 2-hydroxyethyl groups under nucleophilic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Use silica gel chromatography (e.g., hexane/ethyl acetate gradients) or repeated MeOH co-evaporation for crystallization .
  • Example Protocol :
StepReagents/ConditionsYieldProduct State
1Et₃N, H₂O/MeOH, RT84%Yellow powder
2Silica column87%Colorless gum

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

  • Methodological Answer :

  • Analytical Techniques :
  • NMR Spectroscopy : Compare ¹H/¹³C NMR shifts (e.g., δ 6.28 ppm for amino protons in analogs) to confirm substituent positions .
  • HPLC-MS : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect byproducts .
  • Melting Point Analysis : Compare observed melting points (e.g., 99°C for related compounds) to literature values .

Advanced Research Questions

Q. What strategies can mitigate conflicting data in the structural characterization of this compound derivatives?

  • Methodological Answer :

  • Multi-Technique Validation :
  • X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., pyridine ring vs. hydroxyethoxy group) .
  • DFT Calculations : Optimize geometries using B3LYP/6-31G* basis sets to predict NMR/IR spectra and compare with experimental data .
  • Case Study : Discrepancies in nitro-group positioning in analogs were resolved via crystallography, overriding initial NMR assumptions .

Q. How does the electronic environment of the pyridine ring influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Substituent Effects :
  • Electron-Withdrawing Groups (EWGs) : The nitrile group at position 3 enhances electrophilicity, facilitating Suzuki-Miyaura couplings with aryl boronic acids .
  • Hydroxyethoxy Donor : The oxygen lone pairs increase electron density at position 6, favoring nucleophilic substitutions (e.g., alkylation) .
  • Optimization Table :
Reaction TypeCatalystYield RangeNotes
Suzuki CouplingPd(PPh₃)₄60-75%Requires anhydrous conditions
Buchwald-HartwigXPhos Pd G350-65%Sensitive to oxygen

Q. What methodologies are effective for studying the interaction of this compound with biological macromolecules?

  • Methodological Answer :

  • Biophysical Assays :
  • Surface Plasmon Resonance (SPR) : Immobilize viral enzymes (e.g., proteases) to measure binding kinetics (KD values) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for inhibitor-enzyme interactions .
  • Cellular Studies : Use fluorescence-based reporter assays (e.g., luciferase) in HEK293T cells to assess antiviral activity .

Q. How can computational chemistry predict the regioselectivity of electrophilic substitutions on this compound?

  • Methodological Answer :

  • DFT-Based Approaches :
  • Frontier Molecular Orbital (FMO) Analysis : Identify reactive sites via HOMO/LUMO maps (e.g., nitrile group as LUMO hotspot) .
  • NBO Charges : Calculate natural bond orbital charges to predict electrophilic attack at position 4 (highest positive charge) .
  • Validation : Compare computed transition states (IRC plots) with experimental product distributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.